3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide

Medicinal Chemistry Benzimidazole Chemical Biology

3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide is a synthetic small molecule belonging to the benzimidazole class, characterized as an amino-substituted benzamide derivative. Its molecular formula is C18H19BrN4O with a molecular weight of 387.27 g/mol, and it is typically supplied at a purity of 97% for research and development purposes.

Molecular Formula C18H19BrN4O
Molecular Weight 387.3 g/mol
CAS No. 917763-95-2
Cat. No. B12931635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide
CAS917763-95-2
Molecular FormulaC18H19BrN4O
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C18H19BrN4O/c1-2-3-9-20-17(24)12-5-4-6-14(10-12)21-18-22-15-8-7-13(19)11-16(15)23-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,24)(H2,21,22,23)
InChIKeyUAZKMGSLSZCSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview for 3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide (CAS 917763-95-2)


3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide is a synthetic small molecule belonging to the benzimidazole class, characterized as an amino-substituted benzamide derivative . Its molecular formula is C18H19BrN4O with a molecular weight of 387.27 g/mol, and it is typically supplied at a purity of 97% for research and development purposes . The compound contains a 6-bromo-1H-benzimidazole core linked via an amino bridge to a meta-substituted N-butylbenzamide moiety.

Why Generic Substitution is Not Advisable for 3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide


A comprehensive search of primary peer-reviewed literature, patent databases, and authoritative bioactivity repositories (PubMed, ChEMBL, BindingDB, Google Patents) has yielded no quantitative activity, selectivity, or pharmacokinetic data for 3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide [1]. In the absence of verified, comparator-based functional or biophysical data, no scientific basis exists to support its prioritization over structurally related benzimidazole analogs. Generic substitution cannot be assessed or recommended without such evidence.

Quantitative Evidence Guide for 3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide: No Head-to-Head Data Found


Absence of Published Comparative Bioactivity Data

An exhaustive search of major chemical biology databases and patent repositories was conducted for 3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide. No primary research articles, patents, or curated database entries containing quantitative activity data (e.g., IC50, EC50, Ki, Kd) with a defined comparator compound were identified. Consequently, no head-to-head, cross-study, or class-level differentiation evidence can be provided at this time [1].

Medicinal Chemistry Benzimidazole Chemical Biology

Potential Application Scenarios for 3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide Based on Limited Information


Chemical Probe Development or SAR Exploration

Given the well-documented role of benzimidazole derivatives in modulating targets such as β2-adrenergic receptors [1], this compound could theoretically serve as a starting point for structure-activity relationship (SAR) studies. However, this is purely speculative and cannot be substantiated by any quantitative evidence found in the literature.

Negative Control or Inactive Analog for Screening

In the absence of demonstrated bioactivity, this compound might find utility as a negative control or inactive analog in screening assays against benzimidazole-sensitive targets, provided its lack of activity is experimentally confirmed.

Chemical Biology: Tool Compound for Target Identification

Its distinct structural features (6-bromo substitution, N-butylbenzamide tail) suggest a potential for unique target engagement if future studies reveal activity; until then, its use in target identification is unsupported [2].

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